Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. The key starting material is {4-[(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine. This amine is reacted with diethyl oxalate in chloroform to obtain oxamide ethyl ester. The cyclization of this intermediate with phosphorus oxychloride under Bischler–Napieralski reaction conditions yields 1-carbethoxy-substituted dihydroisoquinoline. Subsequent treatment with methylamine converts it to the corresponding N-methylcarboxamide derivative, which is then reduced to obtain the final product .
Chemical Reactions Analysis
Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate P-glycoprotein-mediated multidrug resistance, which is crucial in cancer therapy. It binds to the P-glycoprotein and inhibits its function, thereby enhancing the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other isoquinoline derivatives such as:
6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: Another isoquinoline derivative with distinct pharmacophore groups, showing different physiological activities.
Properties
Molecular Formula |
C25H32N2O6S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-methoxyethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C25H32N2O6S/c1-5-32-24(28)17-6-8-19(9-7-17)33-16-21-20-15-23(31-4)22(30-3)14-18(20)10-12-27(21)25(34)26-11-13-29-2/h6-9,14-15,21H,5,10-13,16H2,1-4H3,(H,26,34) |
InChI Key |
UDLKMUVLCHEHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC |
Origin of Product |
United States |
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